molecular formula C10H10O6 B1581298 o-Phenylenedioxydiacetic acid CAS No. 5411-14-3

o-Phenylenedioxydiacetic acid

Cat. No.: B1581298
CAS No.: 5411-14-3
M. Wt: 226.18 g/mol
InChI Key: PPZYHOQWRAUWAY-UHFFFAOYSA-N
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Description

o-Phenylenedioxydiacetic acid: , also known as 1,2-Phenylenedioxydiacetic acid or Catechol-O,O′-diacetic acid, is an organic compound with the molecular formula C10H10O6. It is characterized by the presence of two acetic acid groups attached to a catechol moiety. This compound is primarily used in various chemical synthesis processes and has significant applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Phenylenedioxydiacetic acid typically involves the reaction of catechol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: o-Phenylenedioxydiacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

o-Phenylenedioxydiacetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of o-Phenylenedioxydiacetic acid involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The specific molecular targets and pathways depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of catechol and acetic acid functionalities, which confer distinct chemical reactivity and biological properties. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

2-[2-(carboxymethoxy)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c11-9(12)5-15-7-3-1-2-4-8(7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZYHOQWRAUWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202453
Record name 2,2'-(1,2-Phenylenebis(oxy))bisacetic acid
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Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-14-3
Record name 1,2-Phenylenedioxydiacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5411-14-3
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Record name 2,2'-(1,2-Phenylenebis(oxy))bisacetic acid
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Record name 5411-14-3
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Record name 2,2'-(1,2-Phenylenebis(oxy))bisacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[1,2-phenylenebis(oxy)]bisacetic acid
Source European Chemicals Agency (ECHA)
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Record name 2,2'-(1,2-PHENYLENEBIS(OXY))BISACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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